molecular formula C10H9NO2 B2658186 1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro- CAS No. 214894-99-2

1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro-

Cat. No.: B2658186
CAS No.: 214894-99-2
M. Wt: 175.187
InChI Key: GKAGRAYRWQQHCG-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro- is a chemical compound with the IUPAC name 2,3-dihydro-1,4-benzodioxin-5-ylacetonitrile . It has a molecular weight of 175.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, can be achieved through an enzymatic method . This process involves the modification of the catechol moiety of hydroxytyrosol and the cycloaddition of enamines with the corresponding o-quinone .


Molecular Structure Analysis

The InChI code for 1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro- is 1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 . This code provides a specific text string representation of the compound’s molecular structure.


Chemical Reactions Analysis

The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues . 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 175.19 . It is typically stored at room temperature and is available in powder form . The InChI code for this compound is 1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

New Routes for Synthesis and Spectroscopy : Research has shown innovative synthetic routes leading to compounds with potential antitumor evaluation, emphasizing the versatility of benzodioxin derivatives in medicinal chemistry. For instance, treatment of specific acetonitrile derivatives with dimedone and aromatic aldehyde under catalytic conditions led to compounds exhibiting inhibitory effects toward tumor cell lines, highlighting their significance in developing new anticancer agents (Al-Omran, Mohareb, & El-Khair, 2014).

Anthelmintic Resistance : Amino-acetonitrile derivatives (AADs) have been identified as a new class of synthetic anthelmintics effective against drug-resistant nematodes, showcasing the critical role of benzodioxin derivatives in addressing global challenges related to anthelmintic resistance (Kaminsky et al., 2008).

Biological Activities

Antimicrobial and Antifungal Properties : Various benzodioxin derivatives have been synthesized and assessed for their antimicrobial and antifungal activities, indicating their potential as leads in developing new therapeutic agents. For example, specific derivatives displayed activity against gram-positive and gram-negative bacteria, offering insights into designing novel antimicrobial compounds (Loğoğlu et al., 2010).

Materials Science Innovations

Coordination Polymers and Luminescence : The synthesis of lanthanide-containing coordination polymers from benzodioxin derivatives has been reported, with applications in materials science, particularly in luminescent materials. These compounds, due to their structural features and photophysical properties, are of interest for their potential uses in sensing, lighting, and display technologies (Calvez, Daiguebonne, & Guillou, 2011).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 and H412 . Precautionary measures include P264, P270, P273, P301+P310, P330, P405, and P501 .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGRAYRWQQHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add (2,3-Dihydrobenzo[1,4]dioxin-5-yl)-chloromethane (1.9 g, 10.2 mmol) and sodium cyanide (655 mgs, 13.3 mmol) to dimethylsulfoxide (20 mL). Stir under nitrogen at 65° C. for 18 hours. Dilute the reaction with ethyl acetate, wash with 0.1 molar aqueous sodium carbonate and aqueous saturated sodium chloride. Dry the organic phase over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from neat hexane to 50% ethyl acetate in hexane to obtain 1.23 g (68%) of the desired compound as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

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